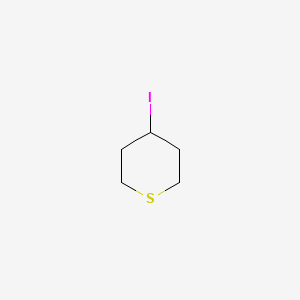

4-Iodotetrahydrothiopyran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodothiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IS/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBIONNYIWEILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594663 | |

| Record name | 4-Iodothiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281204-90-8 | |

| Record name | Tetrahydro-4-iodo-2H-thiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281204-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodothiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodothiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Iodotetrahydrothiopyran

Direct Iodination of Tetrahydrothiopyrans

The direct iodination of the tetrahydrothiopyran (B43164) ring at the C-4 position represents a synthetic challenge. Saturated aliphatic C-H bonds are generally unreactive towards direct electrophilic iodination due to the low reactivity of iodine. ajol.info Achieving regioselectivity at the C-4 position would require specific directing groups or reaction conditions that are not commonly available for this type of substrate.

Reagents that activate iodine, such as a combination of iodine with an oxidizing agent (e.g., nitric acid, iodic acid), are often employed for the iodination of more reactive substrates like aromatic compounds. ajol.info However, the application of such harsh conditions to a saturated heterocycle like tetrahydrothiopyran could lead to a mixture of products, including oxidation of the sulfur atom or ring-opening reactions, rather than selective C-H iodination.

A potential, though less common, approach could involve radical-based iodination. However, controlling the regioselectivity of such a process to favor the C-4 position would be difficult, likely resulting in a mixture of mono- and poly-iodinated products at various positions on the ring.

Indirect Synthetic Routes from Precursor Molecules

Due to the challenges associated with direct iodination, indirect routes starting from functionalized tetrahydrothiopyran precursors are generally more viable and offer better control over the final product's structure.

Functional Group Interconversions at the C-4 Position

A common and effective method for the synthesis of 4-iodotetrahydrothiopyran involves the conversion of the corresponding alcohol, tetrahydrothiopyran-4-ol. This transformation can be achieved using various iodinating agents. A well-established method for converting secondary alcohols to iodides is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). In this reaction, triphenylphosphine and iodine form a phosphonium (B103445) iodide intermediate, which then activates the hydroxyl group for nucleophilic substitution by the iodide ion. Imidazole is often added to neutralize the hydrogen iodide byproduct.

A similar transformation has been reported for the analogous tetrahydro-2H-pyran-4-ol, providing a strong precedent for its application to the thio-derivative.

Table 1: Representative Conditions for the Iodination of a Cyclic Alcohol

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| Tetrahydro-2H-pyran-4-ol | I₂, PPh₃, Imidazole | THF | 0 °C to RT | Overnight | High |

This table presents representative conditions based on the synthesis of an analogous compound and may be adapted for tetrahydrothiopyran-4-ol.

Another approach involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide) in a suitable solvent like acetone. This two-step process is a reliable alternative to direct iodination methods.

The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from the corresponding chlorides or bromides. organic-chemistry.orgdoubtnut.com This reaction involves treating the alkyl halide with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a solvent where the resulting sodium chloride or bromide is insoluble, such as acetone. adichemistry.comblogspot.com This insolubility drives the equilibrium towards the formation of the desired alkyl iodide. adichemistry.com

Therefore, this compound can be readily synthesized from either 4-chloro- or 4-bromotetrahydrothiopyran via a Finkelstein reaction. The precursor halo-tetrahydrothiopyrans can be synthesized from tetrahydrothiopyran-4-ol using standard halogenating agents (e.g., SOCl₂ for the chloride or PBr₃ for the bromide).

Table 2: General Conditions for the Finkelstein Reaction

| Starting Material | Reagent | Solvent | Key Principle |

| Alkyl Chloride/Bromide | NaI | Acetone | Precipitation of NaCl/NaBr drives the reaction forward. adichemistry.comblogspot.com |

This table outlines the general principle of the Finkelstein reaction, which is applicable to the synthesis of this compound from its corresponding chloro or bromo derivative.

Ring-Closure Approaches Incorporating Iodine

The construction of the this compound ring system through a cyclization reaction that incorporates the iodine atom is a more complex but potentially versatile strategy. Such an approach would involve the synthesis of an acyclic precursor containing both the sulfur atom and the iodo-functionalized carbon chain in the correct arrangement.

One hypothetical route could involve an intramolecular nucleophilic substitution, where a sulfur nucleophile displaces a leaving group to form the six-membered ring. However, the synthesis of the required acyclic precursor with the iodine atom already in place might be challenging.

Alternatively, ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic structures, including heterocycles. wikipedia.org A potential, though not yet reported, RCM approach to a precursor of this compound could involve the cyclization of a diene containing a sulfur atom and a functional group that can be subsequently converted to an iodide.

Catalytic Strategies in this compound Synthesis

While stoichiometric methods are more commonly employed for the synthesis of this compound, the development of catalytic approaches is a desirable goal for improving efficiency and sustainability.

Catalytic methods could be envisioned for several of the synthetic steps described above. For instance, the conversion of tetrahydrothiopyran-4-ol to the iodide could potentially be achieved using a catalytic amount of a phosphine-based catalyst.

In the context of halogen exchange, while the classic Finkelstein reaction is typically stoichiometric, catalytic variants for related transformations have been developed. For example, nickel-catalyzed Finkelstein reactions of aryl bromides have been reported, though their applicability to saturated alkyl halides like 4-chlorotetrahydrothiopyran would require further investigation. jk-sci.com

Furthermore, catalytic methods for the direct C-H iodination of alkanes are an area of ongoing research, but their application to a specific and complex substrate like tetrahydrothiopyran with high regioselectivity remains a significant challenge.

Transition Metal-Mediated Syntheses

Transition metal catalysis offers powerful tools for the direct functionalization of C-H bonds, including those in saturated heterocycles. While direct C-H iodination of tetrahydrothiopyran at the 4-position is not extensively documented, related methodologies provide a strong foundation for potential synthetic routes.

Palladium-catalyzed reactions are at the forefront of C-H functionalization. For instance, Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed for various aromatic and heterocyclic systems. nih.gov This approach often relies on a directing group to achieve regioselectivity. A hypothetical application to tetrahydrothiopyran could involve a substrate bearing a directing group at a position that would favor iodination at C4. A general representation of such a catalytic cycle is depicted below.

A more recent development is the palladium-catalyzed transfer iodination of non-activated C(sp³)–H bonds. ethz.ch This method utilizes aryl iodides as both a hydrogen atom transfer (HAT) reagent and the iodine source under light-enabled palladium catalysis. ethz.ch This strategy has been successfully applied to simple cyclic alkanes, suggesting its potential applicability to tetrahydrothiopyran.

Rhodium catalysts have also been employed for C-H iodination. For example, Rh(III)-catalyzed C-H iodination of benzamides using N-iodosuccinimide (NIS) has been reported. nih.gov Similar to palladium catalysis, this often requires a directing group. The extension of such a method to a substrate like a 4-carboxamido-tetrahydrothiopyran could provide a route to the 4-iodo derivative.

Table 1: Overview of Potentially Applicable Transition Metal-Catalyzed Iodination Methods

| Catalyst System | Iodine Source | Substrate Scope Indication | Potential for this compound Synthesis |

| Pd(OAc)₂ / CsOAc | I₂ | Heterocycles with directing groups nih.gov | Requires a suitable directing group on the tetrahydrothiopyran ring. |

| Pd(OAc)₂ / Light | Aryl Iodide | Cyclic alkanes ethz.ch | Potentially applicable for direct C-H iodination. |

| [RhCp*Cl₂]₂ | NIS | Benzamides nih.gov | Requires a directing group, such as an amide, at the 4-position. |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based methods, often offering milder reaction conditions and avoiding toxic metal residues. The development of organocatalytic methods for the iodination of saturated heterocycles is an active area of research.

One promising strategy involves the use of hypervalent iodine reagents activated by an organocatalyst. For instance, chiral thiourea (B124793) catalysts have been used to promote the stereoselective iodoamination of alkenes, where N-iodosuccinimide is activated by the catalyst. researchgate.net While this specific reaction leads to amino-iodinated products, the principle of activating an iodine source with an organocatalyst could be adapted for the direct iodination of a suitable tetrahydrothiopyran precursor.

More recently, N-heterocyclic iod(az)olium salts have been identified as potent halogen-bond donors in organocatalysis. nih.gov These catalysts can activate various substrates, including those with C-H bonds, for subsequent reactions. Their application in the direct iodination of saturated heterocycles is a promising avenue for exploration.

A plausible, though not strictly organocatalytic in the modern sense, but a metal-free approach, is the conversion of tetrahydrothiopyran-4-ol to this compound. This transformation can be achieved using triphenylphosphine and iodine, a method analogous to the synthesis of 4-iodotetrahydro-2H-pyran from its corresponding alcohol. This reaction proceeds via an Appel-type mechanism where the hydroxyl group is converted into a good leaving group, which is then displaced by the iodide ion.

Table 2: Potential Organocatalytic and Metal-Free Iodination Strategies

| Method | Reagents | Mechanism Principle | Applicability to this compound |

| Halogen-Bond Catalysis | N-Heterocyclic Iod(az)olium Salt / I₂ | Activation of I₂ via halogen bonding. nih.gov | Potentially applicable for direct C-H iodination. |

| Thiourea Catalysis | Chiral Thiourea / NIS | Activation of NIS via hydrogen bonding. researchgate.net | Adaptable for iodination of a suitable precursor. |

| Appel-type Reaction | PPh₃ / I₂ | Conversion of an alcohol to an iodide. | Direct conversion from tetrahydrothiopyran-4-ol. |

Stereoselective and Stereospecific Synthesis of this compound Isomers

The synthesis of specific stereoisomers of substituted tetrahydrothiopyrans is crucial for applications where three-dimensional structure dictates function. While the stereoselective synthesis of this compound itself is not widely reported, several methods for the stereocontrolled synthesis of other substituted tetrahydrothiopyrans can be envisioned as pathways to access chiral this compound precursors.

A powerful strategy for the diastereoselective synthesis of substituted tetrahydrothiopyrans is the (3,5)-thionium-ene cyclization reaction. acs.orgorganic-chemistry.org This method involves the reaction of aldehydes with a substituted 4-ene-1-thiol, mediated by a Lewis acid like boron trifluoride etherate, to yield highly substituted tetrahydrothiopyrans with excellent diastereoselectivity. acs.orgorganic-chemistry.org By choosing the appropriate starting materials, one could potentially introduce a functional group at the 4-position that can be subsequently converted to an iodide.

Organocatalytic cascade reactions also provide a route to highly substituted chiral tetrahydrothiopyrans. For example, an enantioselective Michael-Michael cascade reaction has been used to construct tetrahydrothiopyrans with four consecutive stereocenters. Such a strategy could be adapted to produce a precursor to a specific stereoisomer of this compound.

Furthermore, the conversion of a chiral, non-racemic tetrahydrothiopyran-4-ol to this compound would proceed with inversion of configuration at the C4 center if an Sₙ2 mechanism is operative, such as in the Appel reaction. This provides a stereospecific route to a particular enantiomer or diastereomer of the iodo-compound, provided the corresponding chiral alcohol is available.

Table 3: Stereoselective Synthetic Approaches to Substituted Tetrahydrothiopyrans

| Method | Key Features | Stereochemical Outcome | Relevance to this compound |

| Thionium-Ene Cyclization | Lewis acid-mediated cyclization of an unsaturated thiol and an aldehyde. acs.orgorganic-chemistry.org | High diastereoselectivity, typically producing trans-2,3 and cis-2,6 isomers. organic-chemistry.org | Can be used to create a stereodefined precursor to this compound. |

| Organocatalytic Cascade | Enantioselective Michael-Michael cascade. | High enantioselectivity and diastereoselectivity. | Potential to synthesize a chiral precursor with a handle for iodination. |

| Stereospecific Substitution | Sₙ2 displacement of a hydroxyl group. | Inversion of configuration at the reaction center. | Allows for the synthesis of a specific stereoisomer from a chiral alcohol precursor. |

Chemical Reactivity and Mechanistic Pathways of 4 Iodotetrahydrothiopyran

Nucleophilic Substitution Reactions Involving the C-I Bond

Nucleophilic substitution reactions are a fundamental class of reactions for 4-iodotetrahydrothiopyran, providing a direct route to introduce a wide array of functional groups at the 4-position of the tetrahydrothiopyran (B43164) ring. matanginicollege.ac.inulethbridge.casavemyexams.com These reactions involve the replacement of the iodide leaving group by a nucleophile, an electron-rich species. matanginicollege.ac.in The nature of the nucleophile, the solvent, and the specific reaction conditions can influence the reaction mechanism, which can proceed through either an S(_N)1 or S(_N)2 pathway. ulethbridge.casavemyexams.com

Intermolecular nucleophilic addition reactions involve the attack of an external nucleophile on the electrophilic carbon atom bonded to the iodine in this compound. wikipedia.org This process, also known as 1,2-nucleophilic addition, results in the formation of a new sigma bond between the nucleophile and the carbon atom, with the concurrent breaking of the C-I bond. wikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles can be employed in these reactions, leading to a diverse set of substituted tetrahydrothiopyran derivatives.

The stereochemistry of these reactions is a crucial aspect. In an S(_N)2 mechanism, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the carbon center. ulethbridge.ca Conversely, an S(_N)1 mechanism proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic mixture of products if the carbon is chiral. savemyexams.com The choice between these pathways is influenced by factors such as the steric hindrance around the reaction center and the stability of the potential carbocation.

| Nucleophile | Product | Reaction Type |

| Hydroxide (B78521) Ion (OH⁻) | 4-Hydroxytetrahydrothiopyran | Nucleophilic Substitution |

| Cyanide Ion (CN⁻) | Tetrahydrothiopyran-4-carbonitrile | Nucleophilic Substitution |

| Azide Ion (N₃⁻) | 4-Azidotetrahydrothiopyran | Nucleophilic Substitution |

| Alkoxides (RO⁻) | 4-Alkoxytetrahydrothiopyran | Nucleophilic Substitution |

| Amines (RNH₂) | 4-Aminotetrahydrothiopyran Derivatives | Nucleophilic Substitution |

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions of this compound. This table illustrates the variety of functional groups that can be introduced at the 4-position of the tetrahydrothiopyran ring through reactions with different nucleophiles.

Research has demonstrated the successful application of various nucleophiles in substitution reactions with haloalkanes, which are analogous to this compound. For instance, the reaction with hydroxide ions yields the corresponding alcohol, while cyanide ions produce nitriles. matanginicollege.ac.inwikipedia.org Similarly, alkoxides and amines can be used to synthesize ethers and substituted amines, respectively. The principles governing these reactions are directly applicable to the reactivity of this compound.

When the nucleophilic moiety is part of the same molecule as the C-I bond, intramolecular cyclization can occur. researchgate.netnih.gov This process leads to the formation of bicyclic or polycyclic structures containing the thiopyran ring. The feasibility and outcome of such reactions are highly dependent on the length and flexibility of the chain connecting the nucleophile to the tetrahydrothiopyran ring, as well as the nature of the nucleophilic group.

For instance, if a hydroxyl or amino group is present at a suitable position within the same molecule, it can attack the electrophilic carbon at the 4-position, displacing the iodide and forming a new heterocyclic ring fused to the thiopyran ring. These intramolecular reactions are often favored due to the proximity of the reacting centers, a concept known as the Thorpe-Ingold effect.

Rearrangement pathways, although less common, can also be initiated by nucleophilic attack. In certain cases, the initial formation of a carbocation intermediate (via an S(_N)1 mechanism) could be followed by a hydride or alkyl shift to form a more stable carbocation before the final product is formed. The specific conditions and the structure of the substrate would determine the likelihood of such rearrangements.

Radical Chemistry Initiated by the Carbon-Iodine Moiety

The relatively weak carbon-iodine bond in this compound makes it a suitable precursor for initiating radical reactions. nih.gov These reactions proceed through intermediates with unpaired electrons and offer synthetic routes that are complementary to ionic pathways. libretexts.org

The C-I bond can undergo homolytic cleavage, where the two electrons of the bond are distributed equally between the carbon and iodine atoms, generating a tetrahydrothiopyran-4-yl radical and an iodine radical. wikipedia.orgyoutube.com This process can be initiated by heat or, more commonly, by photochemical irradiation with UV light. wikipedia.orgnih.gov The presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, can also facilitate this process at lower temperatures. wikipedia.org

Once formed, the tetrahydrothiopyran-4-yl radical is a reactive intermediate that can participate in a variety of subsequent reactions. The stability of this radical will influence the ease of its formation and its subsequent reactivity.

| Initiation Method | Description | Key Intermediates |

| Thermal | Requires high temperatures (often >200°C) to overcome the bond dissociation energy. wikipedia.org | Tetrahydrothiopyran-4-yl radical, Iodine radical |

| Photochemical | Utilizes ultraviolet (UV) light to induce homolysis of the C-I bond. wikipedia.orgnih.gov | Tetrahydrothiopyran-4-yl radical, Iodine radical |

| Radical Initiator | A substance like AIBN or peroxide is used to generate radicals that initiate the cleavage. wikipedia.org | Initiator radicals, Tetrahydrothiopyran-4-yl radical, Iodine radical |

Table 2: Methods for Initiating Homolytic Cleavage of the C-I Bond. This table summarizes the common methods used to generate the key radical intermediates from this compound.

The generated tetrahydrothiopyran-4-yl radical can then abstract a hydrogen atom from a suitable donor, such as tributyltin hydride (Bu₃SnH), leading to the formation of tetrahydrothiopyran. libretexts.org This dehalogenation reaction is a common transformation in radical chemistry. libretexts.org

The tetrahydrothiopyran-4-yl radical can also initiate radical cascade reactions, which are a sequence of intramolecular and/or intermolecular radical reactions that occur in a single step without the isolation of intermediates. pkusz.edu.cnnumberanalytics.com These complex transformations allow for the rapid construction of intricate molecular architectures from relatively simple starting materials. numberanalytics.com

A typical radical cascade might involve the initial formation of the tetrahydrothiopyran-4-yl radical, which then adds to a strategically placed double or triple bond within the same molecule (intramolecular) or in another molecule (intermolecular). mdpi.comrsc.org This addition generates a new radical, which can then undergo further cyclizations, additions, or fragmentations until a stable product is formed by a termination step. numberanalytics.com The design of such cascades requires careful consideration of the reactivity and stereochemistry of each step.

Elimination Reactions Forming Unsaturated Thiopyran Derivatives

In addition to substitution, this compound can undergo elimination reactions to form unsaturated thiopyran derivatives, such as tetrahydro-4H-thiopyran. byjus.comlibretexts.org These reactions typically occur in the presence of a base and involve the removal of the iodine atom and a proton from an adjacent carbon atom. byjus.com

The mechanism of elimination can be either E1 or E2. libretexts.orgmasterorganicchemistry.com The E2 mechanism is a concerted, one-step process where the base removes a proton at the same time as the iodide leaving group departs. dalalinstitute.com This pathway is favored by strong, sterically hindered bases. The E1 mechanism, on the other hand, is a two-step process that begins with the departure of the iodide to form a carbocation intermediate, which is then deprotonated by a base in a subsequent step. dalalinstitute.com This pathway is more common with substrates that can form stable carbocations and in the presence of weaker bases.

Advanced Spectroscopic and Structural Characterization of 4 Iodotetrahydrothiopyran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the stereochemistry of cyclic molecules like 4-iodotetrahydrothiopyran. By analyzing chemical shifts and coupling constants, the spatial arrangement of atoms can be deduced with high precision.

For instance, the coupling constants between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This allows for the confident assignment of axial and equatorial positions of substituents on the thiane (B73995) ring. organicchemistrydata.org In conformationally fixed systems, such as those with bulky substituents, the differentiation between axial and equatorial protons is unambiguous. d-nb.info

While one-dimensional (1D) NMR provides fundamental information, multi-dimensional NMR techniques offer a more detailed picture of molecular connectivity and spatial relationships. rsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. In the context of this compound, COSY spectra would reveal correlations between protons on adjacent carbons, aiding in the assignment of the proton signals across the ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. For this compound, an HSQC spectrum would link each proton signal to its corresponding carbon signal, providing a clear map of the C-H framework. d-nb.info

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling larger molecular fragments.

These 2D NMR methods are instrumental in unambiguously assigning all proton and carbon signals in the molecule, which is a prerequisite for detailed stereochemical analysis. infranalytics.eu

While most NMR studies are conducted in solution, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the crystalline state. rsc.org For sulfur-containing heterocyles, ssNMR can reveal information about keto-enol tautomerism and aromaticity in related systems. rsc.org In the case of this compound derivatives, ssNMR could be used to study the conformation of the molecule in its solid form, which may differ from its solution-state conformation. It can also provide insights into intermolecular interactions within the crystal lattice. The study of organophosphorus-sulfur heterocycles has demonstrated the power of ³¹P ssNMR in identifying different phosphorus environments in the solid state, a principle that can be extended to other heterocycles. psu.edu

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition. innovareacademics.in This is a critical step in the identification of a new compound. HRMS instruments can measure the mass-to-charge ratio (m/z) to four or more decimal places, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For organoiodine compounds, a characteristic feature is the presence of a peak at m/z 127, corresponding to the iodine cation (I⁺), and a significant gap of 127 mass units between fragments containing iodine and those without. whitman.edu The C-I bond is often the weakest bond in the molecule, leading to its facile cleavage upon ionization. docbrown.info Analysis of the fragmentation pathways can help to elucidate the connectivity of the molecule. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups or structural motifs.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Elemental Composition |

| [M]⁺ | 243.9521 | 243.9525 | C₅H₉IS |

| [M-I]⁺ | 117.0425 | 117.0423 | C₅H₉S |

| [I]⁺ | 126.9045 | 126.9044 | I |

This table is for illustrative purposes and does not represent actual experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org These techniques are excellent for identifying functional groups and can also provide information about molecular conformation.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The C-I stretching vibration in iodoalkanes typically appears in the far-infrared region. The C-S stretching vibrations in thioethers are generally weak and appear in the range of 600-800 cm⁻¹. The various C-H stretching and bending vibrations of the methylene (B1212753) groups in the tetrahydrothiopyran (B43164) ring would also be observable. chemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. utoronto.ca A key advantage of Raman spectroscopy is that symmetric vibrations, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum. This can be particularly useful for studying the skeletal vibrations of the tetrahydrothiopyran ring. The change in polarizability during a vibration determines its Raman activity. utoronto.ca

Table 2: Characteristic Vibrational Frequencies for Tetrahydrothiopyran Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H (alkane) | Stretching | 2850-2960 | IR, Raman |

| C-H (alkane) | Bending | 1350-1470 | IR, Raman |

| C-S | Stretching | 600-800 | IR, Raman |

| C-I | Stretching | 480-610 | IR, Raman |

This table provides general ranges and the exact positions of the bands for this compound would require experimental determination.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. uni-muenchen.de For this compound, the relevant transitions would likely involve the non-bonding electrons on the sulfur and iodine atoms, as well as the electrons in the C-S and C-I sigma bonds. Simple saturated thioethers and iodoalkanes typically exhibit absorptions in the far-UV region (below 220 nm). elte.hu

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While simple saturated heterocycles like tetrahydrothiopyran are not typically fluorescent, certain derivatives can exhibit fluorescence. google.com The introduction of fluorophores or the formation of fluorescent complexes could be studied using this technique. For example, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that these sulfur-containing heterocycles can exhibit dual fluorescence. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined. nih.govijcrt.org This provides unambiguous information about bond lengths, bond angles, and torsional angles, confirming the conformation of the tetrahydrothiopyran ring and the stereochemistry of the iodine substituent. migrationletters.com

The resulting crystal structure would definitively show whether the iodine atom occupies an axial or equatorial position and would reveal the precise geometry of the thiane ring (e.g., chair, boat, or twist-boat conformation). Furthermore, the crystallographic data provides insights into the intermolecular interactions, such as halogen bonding, that govern the packing of the molecules in the crystal lattice.

Derivatization Strategies for 4 Iodotetrahydrothiopyran and Analogous Compounds

Modification of the Organoiodine Moiety

The carbon-iodine bond is the most reactive site for many transformations of 4-iodotetrahydrothiopyran due to its polarization and the excellent leaving group ability of the iodide ion.

Halogen-metal exchange is a powerful and widely used transformation in organometallic chemistry for the creation of new carbon-carbon and carbon-heteroatom bonds. This reaction converts the relatively unreactive organic halide into a highly nucleophilic organometallic species. For this compound, the C-I bond can be readily converted into a carbon-metal bond, typically an organolithium or Grignard reagent.

The most common approach is lithium-halogen exchange, which involves treating the iodo-compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The exchange is rapid and generally high-yielding, producing the corresponding 4-lithiotetrahydrothiopyran. This highly reactive intermediate is not isolated but is immediately "trapped" in situ by the addition of a suitable electrophile. This methodology allows for the introduction of a wide variety of functional groups at the 4-position of the tetrahydrothiopyran (B43164) ring.

Table 1: Examples of Electrophilic Trapping Reactions for 4-Lithiotetrahydrothiopyran This table is illustrative and based on established reactivity patterns of organolithium reagents.

| Electrophile | Reagent Example | Resulting Functional Group | Product Name |

|---|---|---|---|

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid | Tetrahydrothiopyran-4-carboxylic acid |

| Aldehyde | Formaldehyde (HCHO) | Hydroxymethyl | (Tetrahydrothiopyran-4-yl)methanol |

| Ketone | Acetone ((CH₃)₂CO) | Tertiary Alcohol | 2-(Tetrahydrothiopyran-4-yl)propan-2-ol |

| Alkyl Halide | Methyl Iodide (CH₃I) | Alkyl Group | 4-Methyltetrahydrothiopyran |

| Isocyanate | Phenyl isocyanate (PhNCO) | Amide | N-Phenyltetrahydrothiopyran-4-carboxamide |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Thioether | 4-(Methylthio)tetrahydrothiopyran |

The iodide at the 4-position is an excellent leaving group in nucleophilic substitution reactions (SN2), allowing for its displacement by a wide range of nucleophiles. These reactions are typically performed in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitate the SN2 mechanism. This approach provides a direct route to various 4-substituted tetrahydrothiopyrans, including those containing pseudohalides (e.g., azide, cyanide) which can be further elaborated into other functional groups.

The reactivity order for halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I; however, in SN2 reactions with alkyl halides, iodide is typically the best leaving group. nih.govsci-hub.se The reaction of a halo-heterocycle with various nucleophiles such as sodium azide, amines, thiophenol, and malononitrile can lead to a series of novel substituted derivatives. arkat-usa.orgresearchgate.net

Table 2: Nucleophilic Substitution Reactions at the C4 Position This table presents common nucleophilic substitution reactions based on the reactivity of secondary alkyl iodides.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | Azide | 4-Azidotetrahydrothiopyran |

| Cyanide | Potassium Cyanide (KCN) | Nitrile (Cyano) | Tetrahydrothiopyran-4-carbonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | 4-(Phenylthio)tetrahydrothiopyran |

| Thiocyanate | Sodium Thiocyanate (NaSCN) | Thiocyanate | 4-Thiocyanatotetrahydrothiopyran |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol | Tetrahydrothiopyran-4-ol |

| Amine | Ammonia (NH₃) | Primary Amine | Tetrahydrothiopyran-4-amine |

Functionalization of the Tetrahydrothiopyran Ring

Beyond modifying the iodo-substituent, the saturated heterocyclic ring itself can be functionalized, offering pathways to more complex and stereochemically rich molecules.

The sulfur atom in the tetrahydrothiopyran ring influences the reactivity of adjacent carbon atoms. Specifically, the α-protons (at the C2 and C6 positions) are acidified by the adjacent sulfur, allowing for their removal by a strong base to form a carbanion. This process, known as α-lithiation, enables the introduction of substituents at positions adjacent to the heteroatom.

A general and direct procedure for the lithiation and subsequent trapping of cyclic sulfides like tetrahydrothiophene (B86538) and tetrahydrothiopyran has been developed. nih.gov Using a strong base such as sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), it is possible to regioselectively deprotonate the ring at the C2 position. The resulting organolithium intermediate can then be trapped with various electrophiles. This method is powerful for creating α-substituted cyclic sulfides that are otherwise difficult to synthesize. nih.gov The stereochemical outcome of the substitution (i.e., whether the new substituent is in an axial or equatorial position) can be influenced by the reaction conditions and the nature of the electrophile.

Table 3: Regioselective α-Functionalization of the Tetrahydrothiopyran Ring via Lithiation-Trapping This table illustrates potential derivatizations based on established α-lithiation protocols for cyclic sulfides. nih.gov

| Electrophile | Reagent Example | Resulting Product Structure | Product Name |

|---|---|---|---|

| Aldehyde | Benzaldehyde (PhCHO) | 2-(Hydroxy(phenyl)methyl)tetrahydrothiopyran | Phenyl(tetrahydrothiopyran-2-yl)methanol |

| Alkyl Halide | Benzyl Bromide (BnBr) | 2-Benzyltetrahydrothiopyran | 2-Benzyltetrahydrothiopyran |

| Disulfide | Diphenyl disulfide (PhSSPh) | 2-(Phenylthio)tetrahydrothiopyran | 2-(Phenylthio)tetrahydrothiopyran |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)tetrahydrothiopyran | 2-(Trimethylsilyl)tetrahydrothiopyran |

Methodologies that alter the size of the heterocyclic ring are valuable for accessing less common seven-membered (thiepane) or five-membered (thiolane) ring systems from a readily available six-membered precursor.

Ring Expansion: Sulfur-mediated ring expansion reactions provide a convenient method for synthesizing medium-sized ring systems. nih.govresearchgate.net Many of these strategies involve the formation of a sulfur ylide followed by a sigmatropic rearrangement. For instance, a derivative of this compound, such as the corresponding 4-keto compound, could be converted into a diazoketone. Subsequent reaction with a rhodium catalyst could generate a carbene that forms a sulfonium ylide, which can then undergo a chemistryviews.orgresearchgate.net-sigmatropic rearrangement to yield a ring-expanded product. acs.org

Ring Contraction: Ring contraction reactions are an important method for increasing molecular complexity. etsu.edu A common strategy for six-membered rings is the Favorskii rearrangement, which involves the treatment of an α-halo ketone with a base. harvard.edu To apply this to the tetrahydrothiopyran system, the 4-iodo derivative would first need to be converted to a ketone at an adjacent position (e.g., C3). Halogenation at the C2 position would then furnish a substrate suitable for a base-induced Favorskii-type ring contraction to yield a substituted thiolane-3-carboxylic acid derivative. Photochemical methods, such as the Norrish Type II reaction on α-acylated saturated heterocycles, can also induce ring contraction under mild conditions. nih.gov

Analytical Derivatization for Enhanced Detection and Separation (e.g., for GC-MS, LC-MS/MS)

Chemical derivatization is a crucial technique in analytical chemistry to modify an analyte, making it more suitable for a specific analytical method. libretexts.orgresearchgate.net For compounds like this compound, derivatization can improve volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) or enhance ionization efficiency and chromatographic behavior for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). jfda-online.comnih.gov

For GC-MS analysis , while many organoiodides are sufficiently volatile, derivatization can be beneficial if the molecule contains polar functional groups (e.g., hydroxyl or amine groups introduced via the methods in section 5.1.2). Common derivatization reactions include:

Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. nih.gov

Acylation: Introduces an acyl group, which can improve chromatographic properties and, if a fluorinated acyl group is used, can significantly enhance sensitivity for electron capture detection (ECD). libretexts.org

For LC-MS/MS analysis , derivatization aims to improve ionization efficiency (especially for electrospray ionization, ESI) and control retention in reversed-phase chromatography. youtube.com Since this compound lacks a readily ionizable functional group, derivatization to introduce a basic nitrogen atom (e.g., by substitution with an amine) or a permanently charged moiety can dramatically improve detection limits in positive-ion ESI-MS. The detection of halogenated compounds via LC-MS can also be facilitated by automated tools that recognize their characteristic isotopic patterns. nih.govresearchgate.net

Table 4: Potential Analytical Derivatization Strategies

| Analytical Method | Derivatization Goal | Reagent Type | Target Functional Group | Advantage |

|---|---|---|---|---|

| GC-MS | Increase Volatility/Stability | Silylating Agent (e.g., BSTFA) | -OH, -NH₂, -SH (if present) | Improved peak shape and thermal stability. |

| GC-MS | Enhance Sensitivity (ECD) | Perfluoroacylating Agent (e.g., TFAA) | -OH, -NH₂ (if present) | Greatly increased detector response. |

| LC-MS/MS | Improve Ionization (ESI+) | Amine-containing nucleophile | C-I bond | Introduces a basic site for efficient protonation. |

| LC-MS/MS | Improve Ionization (ESI+) | Girard's Reagent | Ketone (if present) | Introduces a permanent positive charge. |

| LC-MS/MS | Improve Retention (RP-HPLC) | Hydrophobic derivatizing agent | Polar groups (if present) | Increases retention on C18 columns. |

Applications of 4 Iodotetrahydrothiopyran in Contemporary Chemical Disciplines

Role as a Key Intermediate in Complex Organic Synthesis

The tetrahydrothiopyran (B43164) (THTP) scaffold, a sulfur analog of the common tetrahydropyran (B127337) (THP) ring, is a structure of significant interest. The presence of the sulfur atom alters the ring's stereoelectronic properties compared to its oxygen counterpart, offering chemists a unique molecular framework. 4-Iodotetrahydrothiopyran serves as a key functionalized version of this scaffold, enabling its incorporation into larger, more complex molecular architectures.

Scaffold for Natural Product Synthesis

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products, particularly marine metabolites and polyketides. bohrium.comrsc.orgresearchgate.net These molecules often exhibit potent and valuable biological activities. While natural products containing the tetrahydrothiopyran (THTP) core are less common, the synthesis of sulfur-containing analogs of known bioactive natural products is a compelling strategy in medicinal chemistry to explore new structure-activity relationships (SAR).

This compound is an ideal building block for this purpose. The carbon-iodine bond provides a reactive handle for coupling reactions, allowing the THTP ring to be introduced into a synthetic pathway. For example, the organometallic reagents derived from this compound (see Section 6.2.1) can act as nucleophiles to form new carbon-carbon bonds, effectively installing the THTP moiety as a key structural component of a larger natural product analog. This allows chemists to systematically replace THP rings with THTP rings to probe the biological effects of this bioisosteric substitution.

Building Block for Pharmaceutical and Agrochemical Synthesis

Sulfur-containing heterocycles are a cornerstone of modern medicinal and agrochemical science, appearing in a multitude of approved drugs and pesticides. rsc.orgresearchgate.net The unique physicochemical properties imparted by the sulfur atom can enhance biological activity, improve pharmacokinetic profiles, and provide novel intellectual property. The THTP ring is recognized as a valuable scaffold in this context. thegoodscentscompany.com

This compound serves as a strategic starting material for the synthesis of novel pharmaceutical and agrochemical candidates. Its utility lies in the versatility of the carbon-iodine bond, which can be transformed into a wide range of other functional groups through well-established chemical reactions. This enables the creation of diverse libraries of THTP-containing compounds for high-throughput screening. For instance, the iodine atom can be displaced or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach various substituents at the 4-position, allowing for a systematic exploration of the chemical space around the THTP core.

| Application Area | Synthetic Strategy | Rationale |

|---|---|---|

| Natural Product Analogs | Use as a building block to replace tetrahydropyran (THP) rings with tetrahydrothiopyran (THTP) rings. | To investigate the effect of S-for-O substitution on biological activity (bioisosterism). rsc.org |

| Pharmaceuticals | Serve as a scaffold for creating libraries of new compounds via cross-coupling reactions at the C4 position. | Sulfur heterocycles are privileged structures in drug discovery. researchgate.net |

| Agrochemicals | Act as a starting material for novel pesticides and herbicides. | Thioether-containing molecules have shown promise in agrochemical applications. thegoodscentscompany.com |

Engagement in Organometallic Chemistry

The carbon-iodine bond is particularly well-suited for the formation of organometallic reagents due to its relatively low bond strength and high polarizability. This makes this compound a valuable precursor for generating highly reactive and useful organometallic species.

Precursor to Nucleophilic Organometallic Reagents (e.g., Grignard, Organolithium, Organocopper reagents)

This compound can be readily converted into several classes of fundamental organometallic reagents, transforming the electrophilic C4 carbon into a potent nucleophile.

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 4-(magnesioiodo)tetrahydrothiopyran. adichemistry.combyjus.comchemguide.co.uk These organomagnesium compounds are powerful nucleophiles used extensively for forming carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. byjus.com

Organolithium Reagents: Treatment of this compound with two equivalents of an elemental lithium, typically in a hydrocarbon solvent, results in the formation of 4-lithiotetrahydrothiopyran. wikipedia.orgyoutube.com Alternatively, lithium-halogen exchange with an existing alkyllithium reagent (like tert-butyllithium) can also produce this species. saylor.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. youtube.com

Organocopper Reagents (Gilman Reagents): Organocuprates are softer, less basic nucleophiles than Grignard or organolithium reagents, making them ideal for specific transformations like conjugate (1,4-) addition to α,β-unsaturated carbonyls. organicchemistrytutor.comchemistrysteps.com The lithium di(tetrahydrothiopyran-4-yl)cuprate can be prepared by reacting two equivalents of 4-lithiotetrahydrothiopyran with one equivalent of a copper(I) salt, such as copper(I) iodide. masterorganicchemistry.comchem-station.com

| Reagent Type | Reactants | Product | Typical Use |

|---|---|---|---|

| Grignard Reagent | Mg(0), Diethyl Ether or THF | Tetrahydrothiopyran-4-ylmagnesium iodide | Nucleophilic addition to carbonyls. byjus.com |

| Organolithium Reagent | 2 Li(0), Hexane | Tetrahydrothiopyran-4-yllithium | Strong base and highly reactive nucleophile. wikipedia.org |

| Organocopper (Gilman) Reagent | 2 equiv. R-Li, 1 equiv. CuI | Lithium di(tetrahydrothiopyran-4-yl)cuprate | Conjugate addition and SN2 reactions. organicchemistrytutor.comchemistrysteps.com |

Ligand Design and Catalytic Applications

The development of novel ligands is crucial for advancing transition-metal catalysis. The tetrahydrothiopyran ring possesses features that make it an interesting candidate for ligand design. The sulfur atom, with its available lone pairs of electrons, can act as a soft Lewis base to coordinate with transition metals, particularly late transition metals like palladium, platinum, and rhodium. nsf.gov

While this compound itself is not a ligand, it is a precursor to derivatives that are. The organometallic intermediates described above can be used to introduce other donor functionalities onto the ring. For example, reacting 4-(magnesioiodo)tetrahydrothiopyran with chlorodiphenylphosphine (B86185) would produce a (tetrahydrothiopyran-4-yl)diphenylphosphine. This molecule combines a soft phosphine (B1218219) donor with a soft thioether donor, making it a potential bidentate P,S-ligand. Such thioether-containing ligands have been explored in catalysis. nih.gov By modifying the backbone and the donor atoms, a range of chelating ligands based on the THTP scaffold could be developed for applications in asymmetric catalysis and cross-coupling reactions.

Potential in Medicinal Chemistry Research

The THTP ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Various derivatives of thiopyrans and their saturated analogs have demonstrated a wide spectrum of biological activities. rsc.org

This compound is a highly valuable starting point for medicinal chemistry campaigns aimed at exploring the therapeutic potential of this scaffold. The primary role of the compound is to serve as a versatile intermediate for generating a multitude of new chemical entities. The carbon-iodine bond acts as a linchpin, allowing medicinal chemists to readily introduce a diverse array of functional groups and molecular fragments at the 4-position.

This strategy is central to the exploration of structure-activity relationships (SAR), where systematic changes to a lead molecule's structure are made to optimize its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For example, using palladium-catalyzed cross-coupling reactions, the iodo-group can be replaced with various aryl, heteroaryl, alkyl, or amine groups, each new compound being a probe to better understand the molecular interactions between the THTP scaffold and its biological target. The broad range of reported bioactivities for related structures underscores the potential of this molecular framework.

| Activity Type | Compound Class | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Anticancer | Benzothiopyrano-[4,3-d]pyrimidines | Oncology (VEGFR-2 Inhibition) | rsc.org |

| Antimicrobial | Substituted 2H-thiopyrans | Infectious Diseases | researchgate.net |

| Antiviral | Thiazole-thiopyran hybrids | Infectious Diseases | rsc.org |

| Anti-inflammatory | General thiopyran derivatives | Immunology | rsc.org |

| Larvicidal / Nematicidal | Pyridine-connected 2H-thiopyrans | Agrochemical / Veterinary | researchgate.net |

Development of Bioactive Molecules and Drug Candidates

The tetrahydrothiopyran core is a recognized scaffold in medicinal chemistry. For instance, derivatives of this heterocyclic system have been investigated for their potential as dopamine (B1211576) D3 receptor-selective agonists, highlighting the ring system's utility in constructing molecules that can interact with biological targets. The introduction of an iodine atom onto this scaffold, as in this compound, could offer several advantages in the development of new drug candidates.

The iodine atom can serve as a versatile synthetic handle. Its presence allows for a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental in the construction of complex molecular architectures. This would enable the facile introduction of a wide range of substituents at the 4-position of the tetrahydrothiopyran ring, creating a library of diverse compounds for biological screening.

Furthermore, the iodine atom itself can be a key feature for biological activity. Its size and lipophilicity can influence how a molecule binds to a biological target, and it is capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a drug candidate. The synthesis of a series of analogs with systematic structural modifications allows medicinal chemists to understand which parts of a molecule are essential for its biological activity.

This compound would be a valuable intermediate in SAR studies. As mentioned, the iodo group can be readily replaced with other functionalities. This would allow for the systematic exploration of the chemical space around the 4-position of the tetrahydrothiopyran ring. For example, replacing the iodine with various alkyl, aryl, or heteroaryl groups could provide critical insights into the size and electronic requirements of a particular binding pocket.

Table 1: Hypothetical SAR Data for 4-Substituted Tetrahydrothiopyran Derivatives

| 4-Substituent | Relative Potency (Hypothetical) | Rationale |

| -I | Baseline | Starting point for modification |

| -CH3 | ++ | Increased lipophilicity, potential for hydrophobic interactions |

| -Phenyl | +++ | Potential for π-stacking interactions |

| -OH | + | Introduction of a hydrogen bond donor/acceptor |

| -NH2 | ++ | Introduction of a hydrogen bond donor and potential for salt bridge formation |

This table is illustrative and not based on experimental data for this compound.

Application in Prodrug Design and Combinatorial Chemistry

A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, or excretion (ADME) properties. While there are no specific examples involving this compound, its reactive nature could theoretically be harnessed in a prodrug approach. For example, a molecule containing a labile bond to the 4-position could be designed to cleave under specific physiological conditions, releasing the active tetrahydrothiopyran-containing drug.

Combinatorial chemistry aims to rapidly synthesize large libraries of compounds for high-throughput screening. The versatility of the carbon-iodine bond makes this compound an attractive building block for combinatorial library synthesis. By employing various coupling partners in a parallel synthesis format, a vast number of diverse molecules based on the tetrahydrothiopyran scaffold could be generated efficiently.

Integration into Materials Science and Engineering

The unique properties of organoiodine compounds and sulfur-containing heterocycles also suggest potential applications for this compound in the realm of materials science.

Precursor for Polymer and Copolymer Synthesis

The development of novel polymers with tailored properties is a major focus of materials science. Iodine-functionalized molecules can be used as initiators or monomers in various polymerization reactions. For instance, the carbon-iodine bond can participate in certain types of controlled radical polymerization, such as iodine-transfer polymerization (ITP).

It is conceivable that this compound could serve as a monomer or a functional comonomer in the synthesis of novel polymers. The incorporation of the sulfur-containing ring into a polymer backbone could influence the material's properties, such as its refractive index, thermal stability, and affinity for certain metals.

Incorporation into Functional Materials (e.g., smart materials, advanced energy materials)

Functional materials are designed to possess specific properties that allow them to perform a particular function. While speculative, the properties of this compound could be leveraged in the design of such materials.

For example, iodinated compounds are known to have high electron density and can be used in the design of materials with interesting optical or electronic properties. The presence of the sulfur atom in the tetrahydrothiopyran ring could also be exploited, as sulfur-containing materials have applications in areas such as battery technology and organic electronics. The ability to functionalize the molecule at the iodine position would allow for the tuning of these properties.

Theoretical and Computational Investigations of 4 Iodotetrahydrothiopyran

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-iodotetrahydrothiopyran. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

The presence of the electron-rich sulfur atom and the electronegative iodine atom significantly influences the electronic landscape of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur and iodine atoms, indicating their propensity to act as electron donors in chemical reactions. Conversely, the LUMO is likely to be associated with the antibonding orbital of the carbon-iodine bond, suggesting that this site is susceptible to nucleophilic attack.

The calculated electrostatic potential map would reveal regions of high and low electron density. A negative potential would be expected around the sulfur and iodine atoms, while the hydrogen atoms and the carbon atom attached to the iodine would exhibit a positive potential. This distribution of charge highlights the polar nature of the C-I bond and the potential for intermolecular interactions.

Reactivity descriptors, derived from quantum chemical calculations, can quantify the molecule's susceptibility to different types of chemical reactions. These descriptors include parameters such as electronegativity, hardness, and the Fukui function, which can predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are hypothetical and for illustrative purposes, as specific literature values for this compound are not readily available. They are based on general principles of quantum chemistry.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Conformational Analysis and Energy Profiling

The non-planar nature of the tetrahydrothiopyran (B43164) ring gives rise to different spatial arrangements of its atoms, known as conformations. For this compound, the most significant conformational equilibrium is the chair conformation, which can exist in two forms: one with the iodine atom in an axial position and the other with the iodine in an equatorial position.

Computational energy profiling is used to determine the relative stabilities of these conformers. By calculating the potential energy of the molecule as a function of its geometry, the lowest energy (most stable) conformation can be identified. For monosubstituted cyclohexanes, which are structurally analogous to tetrahydrothiopyrans, bulky substituents generally prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions).

The energy barrier for the ring-flip, the process by which the axial and equatorial conformers interconvert, can also be calculated. This provides information about the conformational flexibility of the molecule at different temperatures.

Table 2: Relative Energies of this compound Conformers (Illustrative) Note: These values are hypothetical and for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial-Iodo | 0.00 | >99 |

| Axial-Iodo | 2.50 | <1 |

Mechanistic Studies of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed step-by-step description of how reactants are converted into products.

A key reaction of interest for this compound is nucleophilic substitution at the C4 position, where the iodine atom is displaced by a nucleophile. Theoretical studies can help to distinguish between different possible mechanisms, such as a concerted SN2 pathway or a stepwise SN1 pathway. Given that the C4 carbon is secondary, and iodine is a good leaving group, a mixed or competitive mechanism might be expected, the prevalence of which could be influenced by the solvent and the nature of the nucleophile.

Computational modeling can also explore other potential reaction pathways, such as elimination reactions or reactions involving the sulfur atom. For instance, the oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone can be modeled to understand the energetics and mechanism of such transformations. These theoretical insights are invaluable for designing synthetic routes and predicting the products of unknown reactions.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties of this compound, which are crucial for its characterization.

NMR Spectroscopy: The chemical shifts of the 1H and 13C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The calculations can also help in assigning specific peaks to particular atoms in the molecule, which can be challenging in complex spectra. The conformational equilibrium will influence the observed NMR spectra, as the chemical shifts of the axial and equatorial protons will be different.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: These values are hypothetical and for illustrative purposes.

| Spectrum | Predicted Feature | Wavenumber (cm-1) / Chemical Shift (ppm) |

| 1H NMR | H at C4 (axial) | 4.2 ppm |

| 1H NMR | H at C4 (equatorial) | 4.5 ppm |

| 13C NMR | C4 | 35 ppm |

| IR | C-I Stretch | 500-600 cm-1 |

| IR | C-S Stretch | 600-700 cm-1 |

Application of Chemoinformatics for Structure-Property Relationships

Chemoinformatics utilizes computational techniques to analyze and predict the properties of chemical compounds based on their structure. For a class of compounds like substituted tetrahydrothiopyrans, chemoinformatics can be used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

These models establish mathematical relationships between the structural features of molecules (descriptors) and their biological activities or physicochemical properties. For this compound, relevant descriptors could include its molecular weight, logP (a measure of lipophilicity), polar surface area, and various electronic and steric parameters derived from quantum chemical calculations.

By building a QSAR model with a series of related tetrahydrothiopyran derivatives, it would be possible to predict the potential biological activity of this compound without the need for extensive experimental testing. Similarly, QSPR models could predict physical properties such as boiling point, solubility, and toxicity. These in silico approaches are becoming increasingly important in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and further investigation.

Emerging Research Avenues and Future Perspectives for 4 Iodotetrahydrothiopyran

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com For the synthesis of 4-iodotetrahydrothiopyran and its derivatives, research is moving away from traditional methods that may involve harsh reagents or produce significant waste.

Future research focuses on several key green strategies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. researchgate.netresearchgate.net The application of microwave irradiation to the cyclization and iodination steps in the synthesis of the tetrahydrothiopyran (B43164) ring is a promising area of investigation. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) or using benign solvents like water or ethanol (B145695) minimizes the environmental impact of volatile organic compounds (VOCs). nih.govrsc.org The development of solid-supported catalysts could facilitate solvent-free synthesis of this compound precursors. researchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting material atoms into the final product. rsc.org This involves exploring catalytic cycles and domino reactions that build the heterocyclic ring and introduce the iodo-substituent in a highly efficient manner. nih.gov

Use of Renewable Resources: While challenging for this specific molecule, future research may explore the use of bio-based starting materials for the carbon backbone of the tetrahydrothiopyran ring, aligning with the broader goal of a sustainable chemical industry. rsc.org

| Green Synthetic Strategy | Potential Advantage for this compound Synthesis | Relevant Research Findings |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, lower energy consumption. | Microwave technology has been shown to improve the cyclization and decarboxylation steps in the synthesis of sulfur-containing heterocycles. researchgate.net |

| Solvent-Free Conditions | Eliminates hazardous solvent use, simplifies purification. nih.gov | A highly efficient, solvent-free, one-pot synthesis of tetrahydrobenzo[b]pyran derivatives has been developed using microwave irradiation. researchgate.net |

| Catalyst- and Solvent-Free Protocols | High atom economy, cost-effective, environmentally benign. nih.gov | Fused 4H-pyran derivatives have been synthesized efficiently without the use of catalysts or solvents, highlighting a green approach. nih.gov |

| Use of Odorless Sulfur Sources | Improves laboratory safety and environmental impact. | The use of stable and cheap EtOCS2K as a sulfur source provides an environmentally friendly method for synthesizing tetrahydrothiophene (B86538) derivatives. rsc.org |

Exploration of Novel Catalytic Transformations

The iodine atom in this compound is a versatile functional group, serving as an excellent leaving group in a variety of catalytic cross-coupling reactions. This opens up a vast chemical space for derivatization, allowing for the introduction of diverse molecular fragments.

Key areas of exploration include:

Palladium- and Copper-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura (using boronic acids), Stille (organostannanes), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines, alcohols) can be used to form new carbon-carbon and carbon-heteroatom bonds at the 4-position of the tetrahydrothiopyran ring. youtube.comyoutube.comyoutube.com The development of more efficient and robust catalyst systems, including those based on first-row transition metals like nickel, is an active area of research. nih.gov

C-S Cross-Coupling: Transition metal-catalyzed coupling of thiols with aryl iodides is a convenient method for creating C-S linkages. rsc.org This methodology could be applied to this compound to synthesize novel diaryl sulfides.

Carbonylation Reactions: The insertion of carbon monoxide into the C-I bond, catalyzed by transition metals, can be used to synthesize ketones, esters, and amides, further expanding the library of accessible derivatives.

Photoredox Catalysis: Light-mediated catalysis offers mild reaction conditions for a variety of transformations, including C-H functionalization and the formation of C-C bonds, which could be applied to modify the tetrahydrothiopyran scaffold.

| Catalytic Reaction | Coupling Partner | Bond Formed | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | Attachment of aryl, heteroaryl, or alkyl groups. |

| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Introduction of linear, rigid alkyne moieties. youtube.com |

| Buchwald-Hartwig Amination | Amines, amides | C-N | Synthesis of novel amine derivatives. youtube.com |

| Thiolate-Assisted C-S Coupling | Thiols | C-S | Formation of new sulfide (B99878) linkages. rsc.org |

Advanced Applications in Bioimaging and Diagnostics

The presence of a heavy atom (iodine) makes this compound and its derivatives promising candidates for various imaging modalities. By replacing the stable iodine-127 with one of its radioactive isotopes, the molecule can be transformed into a radiotracer for nuclear imaging techniques.

Future directions in this area are:

Positron Emission Tomography (PET): The stable iodine atom can be substituted with the positron-emitting isotope iodine-124 (¹²⁴I). PET offers high sensitivity and quantitative imaging capabilities, making it invaluable for oncology, neurology, and cardiology. nih.govnih.gov A ¹²⁴I-labeled this compound derivative could be developed to target specific biological processes or receptors. mdanderson.org

Single-Photon Emission Computed Tomography (SPECT): Similarly, labeling with iodine-123 (¹²³I) or iodine-131 (B157037) (¹³¹I) would enable SPECT imaging, a widely available clinical imaging modality.

Multimodal Imaging Probes: By incorporating the this compound scaffold into larger molecules or nanoparticles that also contain a fluorescent dye or a paramagnetic center (for MRI), multimodal imaging agents can be created. mdpi.com This would allow for correlative imaging, combining the high sensitivity of nuclear imaging with the high spatial resolution of MRI or optical imaging.

The development of such probes requires careful molecular design to ensure that the resulting tracer retains affinity for its biological target and exhibits favorable pharmacokinetic properties. austinpublishinggroup.com

Integration into Supramolecular Assemblies and Nanomaterials

The structural and electronic properties of this compound make it an attractive building block for the construction of more complex architectures, such as supramolecular assemblies and functional nanomaterials.

Emerging research avenues include:

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (like oxygen or nitrogen). This directional interaction can be exploited to control the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. nih.govmdpi.com

Coordination Chemistry: The sulfur atom in the tetrahydrothiopyran ring is a soft Lewis base and can coordinate to various metal centers. This property can be used to create metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, electronic, or photophysical properties.

Thiolated Nanoparticles: The tetrahydrothiopyran ring can be opened to generate thiol groups, which can then be used to functionalize the surface of nanoparticles (e.g., gold, silica). nih.gov Thiolated nanoparticles have a wide range of biomedical applications, including drug delivery and biosensing. mdpi.com The iodo-substituent could serve as a handle for further functionalization or as an imaging tag.

High-Throughput Screening and Automated Synthesis Methodologies

To accelerate the discovery of new applications for this compound derivatives, modern approaches involving automation and high-throughput screening are essential.

Future perspectives in this domain involve:

Combinatorial Library Synthesis: By combining the catalytic transformations mentioned in section 8.2 with automated synthesis platforms, large libraries of this compound analogues can be rapidly prepared. nih.govsciforum.net This approach allows for the systematic exploration of structure-activity relationships.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, reaction time) and allow for safe and scalable synthesis. nih.gov Automating the synthesis of tetrahydrothiopyran derivatives in flow can streamline the production of compound libraries for screening.

Machine Learning-Directed Experimentation: The data generated from high-throughput synthesis and screening can be used to train machine learning models. whiterose.ac.uk These models can then predict the properties of new, unsynthesized compounds, guiding the design of the next generation of molecules with optimized characteristics and reducing the number of experiments required. whiterose.ac.uk

By leveraging these advanced methodologies, the process of discovering and optimizing this compound-based compounds for specific applications in medicine, materials science, and catalysis can be significantly expedited.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Iodotetrahydrothiopyran that influence its reactivity and stability in synthetic workflows?